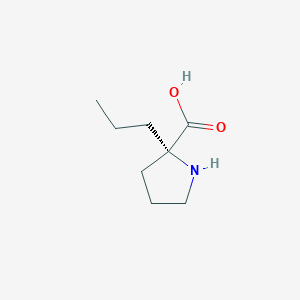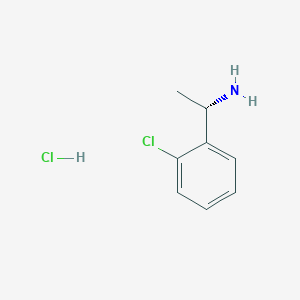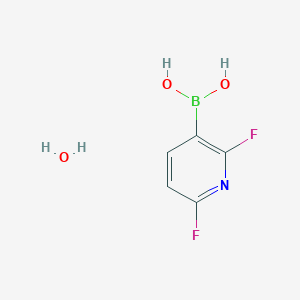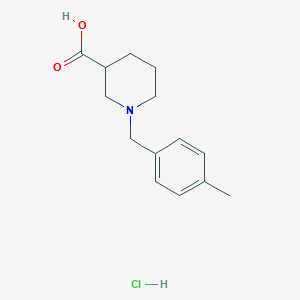
2-propylproline
Overview
Description
2-propylproline is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis in Antibacterial Agents
- Asymmetric Synthesis of Antibacterials : The S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent, which includes (S)-2-Propylpyrrolidine-2-carboxylic acid, shows notably higher activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enhanced activity is significant in the context of clinical applications (Rosen et al., 1988).
Analytical Chemistry Applications
- Derivatization in High-Performance Liquid Chromatography (HPLC) : Derivatization reagents related to (S)-2-Propylpyrrolidine-2-carboxylic acid, like N-(3-aminopropyl)pyrrolidine, have been used for sensitive and selective detection of carboxylic acids in HPLC with electrogenerated chemiluminescence (Morita & Konishi, 2002).
Accelerated Nanoscale Synthesis
- Nanoscale Synthesis of Iminopyrrolidines : A study demonstrates the automated, accelerated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives, showcasing advancements in the field of pharmaceutical and agrochemical research (Osipyan et al., 2020).
Catalysts in Organic Synthesis
- Use in Asymmetric Michael Additions : Derivatives of 4-aminopyrrolidine-2-carboxylate, which relate to the structure of (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Antimicrobial Activity
- Antimicrobial Properties of Pyrrolidine Derivatives : Microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showed significant antimicrobial activity, indicating potential medicinal applications (Sreekanth & Jha, 2020).
Propionic Acid Recovery
- Propionic Acid Recovery in Industry : Research in recovering propionic acid, a type of carboxylic acid, from waste streams and fermentation broth is important for the chemical industry. This recovery involves the study of binary extractants and modifier-diluents systems (Keshav et al., 2009).
Epoxidations in Catalysis
- Catalysis in Asymmetric Epoxidations : Chiral bipyrrolidine-based catalysts, involving compounds structurally related to (S)-2-Propylpyrrolidine-2-carboxylic acid, have been used for the asymmetric epoxidation of olefins, demonstrating high efficiency and selectivity (Lyakin et al., 2012).
Properties
IUPAC Name |
(2S)-2-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLLCGMNPGCRH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)


![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)


![1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1451412.png)


